Pentanoic acid, 4-hexenyl ester
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Overview
Description
Pentanoic acid, 4-hexenyl ester, also known as linalyl valerate, is an organic compound with the molecular formula C15H26O2. It is an ester formed from pentanoic acid and 4-hexenol. This compound is known for its pleasant fruity and floral aroma, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic acid, 4-hexenyl ester can be synthesized through the esterification reaction between pentanoic acid and 4-hexenol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then subjected to distillation to purify the ester product .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-hexenyl ester undergoes several types of chemical reactions, including:
Oxidation: The double bond in the 4-hexenyl group can undergo oxidation reactions to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pentanoic acid and 4-hexenol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Scientific Research Applications
Pentanoic acid, 4-hexenyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action of pentanoic acid, 4-hexenyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cell membrane components. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 5-hexen-1-yl ester: Similar structure but with the double bond at a different position.
Butanoic acid, 4-hexenyl ester: Similar ester but with a shorter carbon chain.
Valeric acid, 4-methyl-, ethyl ester: Similar ester but with a different alkyl group.
Uniqueness
Pentanoic acid, 4-hexenyl ester is unique due to its specific combination of a pentanoic acid moiety and a 4-hexenyl group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various applications .
Properties
CAS No. |
903552-55-6 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hex-4-enyl pentanoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h3,5H,4,6-10H2,1-2H3 |
InChI Key |
QLAHTOAWSVBMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCCC=CC |
Origin of Product |
United States |
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